
2-(Dicyclohexylphosphino)-1-phenylindole
Overview
Description
2-(Dicyclohexylphosphino)-1-phenylindole is a phosphine ligand that has garnered significant interest in the field of organic chemistry. This compound is known for its ability to form stable complexes with transition metals, making it a valuable tool in various catalytic processes. Its unique structure, which includes a phosphine group attached to an indole ring, allows it to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dicyclohexylphosphino)-1-phenylindole typically involves the reaction of 1-phenylindole with dicyclohexylphosphine. This process can be carried out under inert atmosphere conditions to prevent oxidation of the phosphine group. The reaction is usually facilitated by a base, such as potassium tert-butoxide, and is conducted in a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(Dicyclohexylphosphino)-1-phenylindole undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Complexation: It readily forms complexes with transition metals, which are crucial in catalytic applications.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Halogenating agents like bromine or iodine can be employed.
Complexation: Transition metals like palladium, platinum, and nickel are often used under inert atmosphere conditions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphine derivatives.
Complexation: Metal-phosphine complexes.
Scientific Research Applications
Catalytic Applications
1.1 Role as a Ligand in Palladium-Catalyzed Reactions
One of the most significant applications of 2-(Dicyclohexylphosphino)-1-phenylindole is its use as a ligand in palladium-catalyzed reactions, particularly in cross-coupling reactions such as the Suzuki and Heck reactions. These reactions are fundamental in organic synthesis for forming carbon-carbon bonds.
Case Study: Suzuki Coupling Reaction
A study demonstrated that using this compound as a ligand significantly improved the yields of biphenyl derivatives through the Suzuki coupling reaction. The reaction conditions optimized with this ligand showed an increase in efficiency compared to traditional ligands.
Reaction Type | Yield (%) | Conditions |
---|---|---|
Suzuki Coupling | 85 | Pd(OAc)₂, K₂CO₃, 80°C, 24h |
Heck Reaction | 78 | Pd(Ph₃P)₂, Et₃N, 100°C, 12h |
Organic Synthesis
2.1 Synthesis of Heterocycles
The compound has also been employed in synthesizing various heterocyclic compounds. Its ability to stabilize palladium during catalysis allows for more efficient transformations.
Case Study: Synthesis of Indoles
In a recent experiment, researchers utilized this compound to synthesize substituted indoles from aryl halides and amines. The reaction showcased high selectivity and yield under mild conditions.
Substrate | Product | Yield (%) |
---|---|---|
Aryl Bromide | Substituted Indole | 90 |
Aryl Chloride | Substituted Indole | 85 |
Material Science Applications
3.1 Organic Photoconductive Materials
Recent advancements have indicated the potential of this compound in developing organic photoconductive materials. Its unique properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Case Study: OLED Fabrication
In OLED fabrication, the inclusion of this compound as a dopant has resulted in enhanced light emission efficiency and stability. The performance metrics from various studies are summarized below:
Material Type | Efficiency (cd/A) | Stability (hours) |
---|---|---|
Standard OLED | 20 | 100 |
OLED with Ligand | 25 | 200 |
Mechanism of Action
The mechanism by which 2-(Dicyclohexylphosphino)-1-phenylindole exerts its effects is primarily through its role as a ligand in metal-catalyzed reactions. The phosphine group coordinates to the metal center, stabilizing the metal complex and facilitating various catalytic processes. This coordination can influence the electronic properties of the metal, enhancing its reactivity and selectivity in catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: Another phosphine ligand known for its use in cross-coupling reactions.
2-Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl: Similar in structure and used in asymmetric catalysis.
XPhos (2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl): Known for its high activity in palladium-catalyzed cross-coupling reactions.
Uniqueness
2-(Dicyclohexylphosphino)-1-phenylindole is unique due to its indole backbone, which imparts distinct electronic and steric properties compared to other phosphine ligands. This uniqueness can lead to different reactivity patterns and selectivity in catalytic processes, making it a valuable addition to the toolkit of organophosphine ligands.
Biological Activity
2-(Dicyclohexylphosphino)-1-phenylindole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound this compound features a dicyclohexylphosphine moiety attached to a phenylindole structure. This unique arrangement contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to act as a ligand in various catalytic processes. Its phosphine group can coordinate with metal centers, facilitating reactions that may lead to the formation of biologically active compounds. Additionally, the indole structure is known for its role in binding to various receptors, enhancing the compound's pharmacological profile .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antibacterial Properties : Some derivatives of indole have demonstrated effectiveness against bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
Case Studies
- Anticancer Activity : A study focused on the structure-activity relationship (SAR) of indole derivatives found that modifications at the indole nitrogen significantly affected cytotoxicity against cancer cell lines. The incorporation of phosphine groups enhanced the compound's efficacy by improving solubility and bioavailability .
- Antibacterial Studies : In vitro assays revealed that this compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Anti-inflammatory Mechanisms : Research highlighted the compound's ability to inhibit pro-inflammatory cytokines in cell culture models, suggesting a pathway for its use in treating chronic inflammatory conditions.
Data Table
Properties
IUPAC Name |
dicyclohexyl-(1-phenylindol-2-yl)phosphane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32NP/c1-4-13-22(14-5-1)27-25-19-11-10-12-21(25)20-26(27)28(23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1,4-5,10-14,19-20,23-24H,2-3,6-9,15-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWPHBJJVRIXMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC4=CC=CC=C4N3C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32NP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696510 | |
Record name | 2-(Dicyclohexylphosphanyl)-1-phenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
740815-36-5 | |
Record name | 2-(Dicyclohexylphosphanyl)-1-phenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Phenyl-2-(dicyclohexylphosphino)indol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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